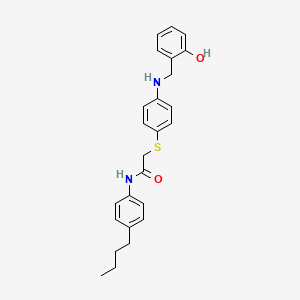

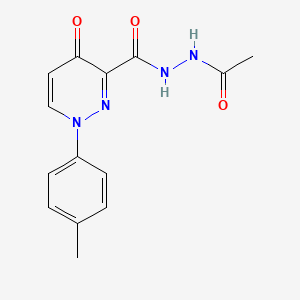

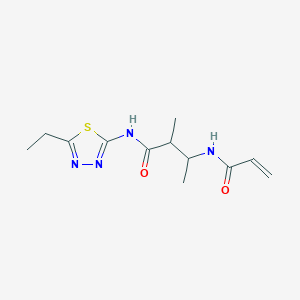

![molecular formula C11H16Cl3N3O2S B2630139 N-[1-(Aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide;hydrochloride CAS No. 1465357-29-2](/img/structure/B2630139.png)

N-[1-(Aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(Aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide;hydrochloride, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that acts as a neuromodulator in the central nervous system (CNS) and peripheral tissues. The adenosine A1 receptor is widely distributed in the brain and is involved in the regulation of various physiological processes, including sleep, pain, and cognition. DPCPX has been extensively studied for its pharmacological properties and its potential therapeutic applications.

科学的研究の応用

Sulfonamides in Clinical Use

Sulfonamides, characterized by the primary sulfonamide moiety, are integral to various clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Their broad range of applications extends from antiglaucoma agents to antitumor drugs, showcasing their versatility in addressing various health conditions. The compounds are particularly noted for their role in targeting tumor-associated isoforms CA IX/XII, and their potential in novel drug development continues to be recognized (Carta, Scozzafava, & Supuran, 2012).

Advancements in Sulfonamide Inhibitors

Recent advancements in sulfonamide inhibitors have broadened their medicinal applications. These compounds are known for their antimicrobial properties and have been integral in treating bacterial infections. Beyond their traditional use, sulfonamides have evolved to include applications as HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. This underlines the significance of sulfonamides in pharmaceuticals, with ongoing research exploring their potential in addressing a wide array of medical conditions (Gulcin & Taslimi, 2018).

Role in Drug Synthesis and Biological Activity

Sulfonamides play a pivotal role in the synthesis of bioactive substances, with a focus on their antitumour properties. Their simple synthesis process and diverse derivatives make them a key structural component in drug design. The sulfonamide group's versatility is evident in its presence in molecules with distinct antibacterial activities, demonstrating a clear structure-activity relationship. This makes sulfonamides a staple in medicinal chemistry, underlining their importance in current and future drug development (Azevedo-Barbosa et al., 2020).

Applications in Various Therapeutic Areas

Sulfonamides have shown a wide spectrum of medicinal applications after structural modifications. They are involved in treating infectious diseases, cancer, glaucoma, inflammation, and neurological disorders, among others. The continued research in sulfonamide-based compounds is indicative of their significant role in drug discovery and the potential for developing new drugs with broad-spectrum activity and lower toxicity (Shichao et al., 2016).

特性

IUPAC Name |

N-[1-(aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N3O2S.ClH/c12-9-5-8(6-15-10(9)13)19(17,18)16-11(7-14)3-1-2-4-11;/h5-6,16H,1-4,7,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPULGNFBRGZVOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(Aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

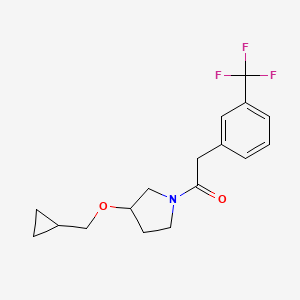

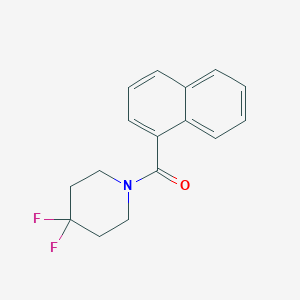

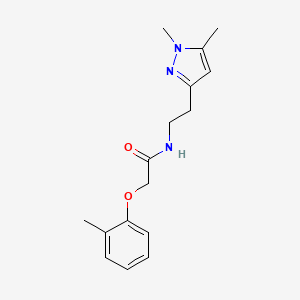

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2630060.png)

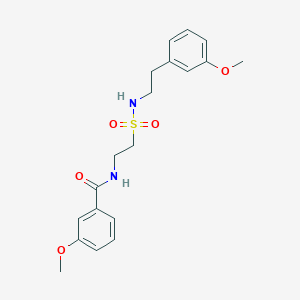

![3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2630072.png)